3-Hydroxybenzaldehyde 2,4-dinitrophenylhydrazone

Übersicht

Beschreibung

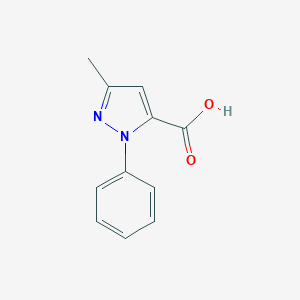

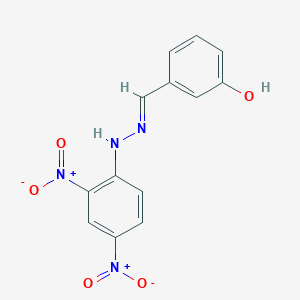

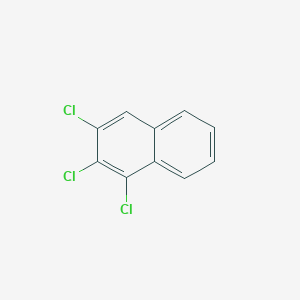

3-Hydroxybenzaldehyde 2,4-dinitrophenylhydrazone is a chemical compound with the molecular formula C13H10N4O5 . It has an average mass of 302.242 Da and a monoisotopic mass of 302.065125 Da . The molecule contains a total of 33 bonds, including 23 non-H bonds, 17 multiple bonds, 5 rotatable bonds, 5 double bonds, 12 aromatic bonds, 2 six-membered rings, 2 nitro groups (aromatic), 1 hydrazone, and 1 aromatic hydroxyl .

Synthesis Analysis

The synthesis of hydrazones, such as 3-Hydroxybenzaldehyde 2,4-dinitrophenylhydrazone, can be achieved by combining suitable aldehydes (2,3- or 2,4-dihydroxybenzaldehyde) with four hydrazides (isonicotinic, nicotinic, and 2- or 4-aminobenzoic acid hydrazide) .Molecular Structure Analysis

The 3-Hydroxybenzaldehyde 2,4-dinitrophenylhydrazone molecule contains a total of 33 bond(s). There are 23 non-H bond(s), 17 multiple bond(s), 5 rotatable bond(s), 5 double bond(s), 12 aromatic bond(s), 2 six-membered ring(s), 2 nitro group(s) (aromatic), 1 hydrazone(s), and 1 aromatic hydroxyl(s) .Chemical Reactions Analysis

3-Hydroxybenzaldehyde 2,4-dinitrophenylhydrazone is formed by the reaction of aldehydes and ketones with 2,4-dinitrophenylhydrazine . This reaction is known as an addition-elimination or condensation reaction .Physical And Chemical Properties Analysis

The compound has a density of 1.5±0.1 g/cm3, a boiling point of 526.2±50.0 °C at 760 mmHg, and a flash point of 272.0±30.1 °C . It has 9 H bond acceptors, 2 H bond donors, 5 freely rotating bonds, and a polar surface area of 136 Å2 .Wissenschaftliche Forschungsanwendungen

Synthesis of Hydrazones

The compound can be used in the synthesis of hydrazones . Hydrazones are achieved by combining suitable aldehydes (2,3- or 2,4-dihydroxybenzaldehyde) with four hydrazides (isonicotinic, nicotinic, and 2- or 4-aminobenzoic acid hydrazide) . These hydrazones have a broad spectrum of biological activities and are very attractive compounds in medicinal chemistry .

Synthesis of Quinazolines

Quinazolines can also be synthesized using this compound . The mechanochemical approach is generally a better choice for the quinazolines . Quinazolin-4 (3H)-ones were reported to possess high anti-inflammatory and analgesic activity .

Synthesis of Schiff Bases

The compound is used in the synthesis of hydrazone-Schiff bases . Crystalline amine-functionalised hydrazones undergo post-synthetic modifications in reactions with 3- or 4-pyridinecarbaldehyde vapours to form hydrazone-Schiff bases .

Thermal Stability Analysis

The thermal stability of some benzaldehyde 2,4-dinitrophenylhydrazones has been studied using DSC technique . The crystalline solids are thermally stable and start to decompose after melting . Non-isothermal DSC curves, recorded at several heating rates, were used to evaluate the melting properties and the kinetics of thermal decomposition .

Kinetics of Thermal Decomposition

Both isoconversional and model fitting methods were used for the evaluation of the kinetic parameters of thermal decomposition . A kinetic model was derived and the kinetic parameters were obtained by means of a multivariate non-linear regression .

Analysis of Carbonyl Compounds

The derivatives of 2,4-dinitrophenylhydrazone type have acquired special relevance for the analysis of carbonyl compounds such as aldehydes and ketones . Identification of carbonyls by their 2,4-DNPHs are made by column and thin-layer chromatography .

Eigenschaften

IUPAC Name |

3-[(E)-[(2,4-dinitrophenyl)hydrazinylidene]methyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N4O5/c18-11-3-1-2-9(6-11)8-14-15-12-5-4-10(16(19)20)7-13(12)17(21)22/h1-8,15,18H/b14-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFICGVFXASYDJR-RIYZIHGNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)O)/C=N/NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00430540 | |

| Record name | 3-Hydroxybenzaldehyde 2,4-dinitrophenylhydrazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00430540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Hydroxybenzaldehyde 2,4-dinitrophenylhydrazone | |

CAS RN |

1160-77-6 | |

| Record name | 3-Hydroxybenzaldehyde 2,4-dinitrophenylhydrazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00430540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(2S)-2-Hydroxy-3-phenylmethoxypropyl] hexadecanoate](/img/structure/B75386.png)